![molecular formula C20H14ClN3O3S B3036825 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide CAS No. 400081-56-3](/img/structure/B3036825.png)
4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide
Overview
Description
Scientific Research Applications
Enzyme Inhibition and Antioxidant Potential
4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide derivatives have been explored for their potential in enzyme inhibition and antioxidant activities. Specifically, these compounds have been synthesized and characterized to assess their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the context of neurological disorders. The enzyme inhibition assays revealed notable inhibition percentages against AChE and BChE enzymes, suggesting their potential therapeutic applications. Moreover, molecular docking studies supported these findings by demonstrating the compounds' binding affinities. The antioxidant studies further highlighted the compounds' capability to scavenge free radicals, indicating their potential as antioxidant agents (Kausar et al., 2019).
pH-Regulated Catalysis in Aqueous Media
The catalytic potential of compounds related to 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has been investigated in the context of pH-regulated transfer hydrogenation reactions. These studies have demonstrated the efficacy of using these compounds as catalysts in selective transfer hydrogenation of quinoxalines, with the reactions being highly dependent on the pH of the aqueous medium. This pH dependency allows for fine-tuning of the reaction conditions to achieve optimal yields, highlighting the compounds' versatility and potential in catalytic applications (Tan et al., 2011).
Antitumor Activity
The antitumor potential of 4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide derivatives has been explored through the synthesis and evaluation of novel compounds. These studies have focused on the in vitro antitumor activities against various cancer cell lines, including lung cancer and melanoma. The findings suggest that certain derivatives exhibit significant antitumor activity, making them candidates for further investigation as anticancer agents (Sławiński & Brzozowski, 2006).
Supramolecular Architecture
The influence of chlorine substitutions on the molecular conformation and supramolecular architecture of arylsulfonamides has been studied. These investigations provide insights into how chloro substituents affect the overall molecular structure and intermolecular interactions of such compounds. Understanding these effects is crucial for designing molecules with desired properties and functionalities, particularly in the context of medicinal chemistry (Fernandes et al., 2011).
Future Directions
properties
IUPAC Name |
4-chloro-N-(2-quinoxalin-2-yloxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-9-11-15(12-10-14)28(25,26)24-18-7-3-4-8-19(18)27-20-13-22-16-5-1-2-6-17(16)23-20/h1-13,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLLTIQLMXSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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